Dolutegravir-d5

Description

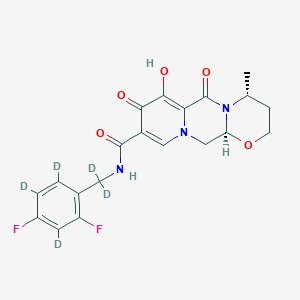

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19F2N3O5 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(3S,7R)-N-[dideuterio-(2,3,5-trideuterio-4,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |

InChI |

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i2D,3D,6D,7D2 |

InChI Key |

RHWKPHLQXYSBKR-DZYLKJILSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])NC(=O)C2=CN3C[C@H]4N([C@@H](CCO4)C)C(=O)C3=C(C2=O)O)F)[2H])F)[2H] |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Dolutegravir-d5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of Dolutegravir and its isotopically labeled analogue, Dolutegravir-d5. The synthesis is presented as a convergent route, which is well-suited for the introduction of isotopic labels at specific positions within the molecule. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the synthetic pathways and experimental workflows using Graphviz diagrams.

Introduction

Dolutegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Isotopic labeling of pharmaceuticals, such as with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and a longer half-life, a phenomenon known as the "kinetic isotope effect." this compound is a deuterated analogue of Dolutegravir that can be used as an internal standard in quantitative bioanalytical assays or for DMPK studies.

This guide outlines a plausible and efficient synthetic strategy for the preparation of this compound, involving the synthesis of deuterated key intermediates, which are then assembled to form the final product.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy. This involves the separate synthesis of three key building blocks, two of which are isotopically labeled:

-

A core pyridone intermediate.

-

(R)-3-amino-1-butanol-1,1,2-d3 (a key chiral amino alcohol).

-

2,4-Difluorobenzylamine-α,α-d2.

These fragments are then coupled in a stepwise manner to construct the final this compound molecule. This approach allows for flexibility and efficiency in the introduction of the deuterium labels.

Synthesis of Deuterated Intermediates

Synthesis of 2,4-Difluorobenzylamine-α,α-d2

The d2-labeled 2,4-difluorobenzylamine can be prepared from commercially available 2,4-difluorobenzaldehyde via a reductive amination reaction.

Experimental Protocol:

A solution of 2,4-difluorobenzaldehyde (1.0 eq) in methanol-d4 (MeOD) is treated with a solution of ammonia in methanol (7N, 5.0 eq). The mixture is stirred at room temperature for 2 hours. Sodium borodeuteride (NaBD4, 1.5 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,4-difluorobenzylamine-α,α-d2.

Synthesis of (R)-3-amino-1-butanol-1,1,2-d3

The d3-labeled (R)-3-amino-1-butanol can be synthesized from commercially available (R)-3-aminobutanoic acid.

Experimental Protocol:

(R)-3-aminobutanoic acid (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF). To this suspension, a solution of borane-dimethyl sulfide complex (BH3·SMe2, 2.5 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the slow addition of D2O. The mixture is stirred for 1 hour, and then a solution of sodium hydroxide in D2O is added. The resulting mixture is stirred for another 2 hours at room temperature. The product is extracted with THF, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then treated with a catalytic amount of a ruthenium complex in D2O under a deuterium gas atmosphere to facilitate H/D exchange at the C2 position, followed by reduction with a deuterated reducing agent to label the C1 position. A more direct approach involves the reduction of the carboxylic acid with a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4).

A plausible multi-step synthesis is as follows:

-

Esterification: (R)-3-aminobutanoic acid is esterified to methyl (R)-3-aminobutanoate using methanol and a catalyst like thionyl chloride.

-

N-protection: The amino group of the ester is protected, for example, with a Boc group using di-tert-butyl dicarbonate.

-

Deuteration at C2: The α-proton to the ester is exchanged with deuterium using a base (e.g., LDA) and a deuterium source (e.g., D2O quench).

-

Reduction of the ester: The deuterated ester is then reduced to the alcohol using a deuterated reducing agent like lithium aluminum deuteride (LiAlD4) to introduce two deuterium atoms at the C1 position.

-

Deprotection: The N-protecting group is removed to yield (R)-3-amino-1-butanol-1,1,2-d3.

Assembly of this compound

The final assembly of this compound involves a convergent synthesis where the core pyridone is first cyclized with the deuterated amino alcohol, followed by amidation with the deuterated benzylamine.

Synthesis of the Pyridone Core Intermediate

A key pyridone intermediate, such as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, can be synthesized according to literature procedures.[1]

Cyclization with (R)-3-amino-1-butanol-d3

Experimental Protocol:

The pyridone core intermediate (1.0 eq) is dissolved in a suitable solvent like acetonitrile. To this solution, (R)-3-amino-1-butanol-1,1,2-d3 (1.2 eq) is added, followed by an acid catalyst such as acetic acid or methanesulfonic acid.[2][3] The mixture is heated to reflux for 15-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and an aqueous acid solution to yield the tricyclic intermediate.

Amidation with 2,4-Difluorobenzylamine-d2

Experimental Protocol:

The tricyclic intermediate (1.0 eq) is dissolved in an aprotic solvent such as acetonitrile or DMF. A coupling agent like 1,1'-carbonyldiimidazole (CDI) or HATU is added, and the mixture is stirred at room temperature for 1-2 hours to activate the carboxylic acid.[4][5] Then, 2,4-difluorobenzylamine-α,α-d2 (1.1 eq) is added, and the reaction is stirred at room temperature or slightly elevated temperature for 12-24 hours. The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The crude product is purified by crystallization or chromatography to afford this compound.

Quantitative Data Summary

The following tables summarize the typical reagents, conditions, and expected yields for the key steps in the synthesis of this compound. The yields for the deuterated steps are estimated based on their non-deuterated counterparts.

Table 1: Synthesis of 2,4-Difluorobenzylamine-d2

| Step | Starting Material | Reagents and Solvents | Conditions | Product | Yield (%) |

| Reductive Amination | 2,4-Difluorobenzaldehyde | NH3 in MeOH, MeOD, NaBD4 | 0 °C to RT, 14 h | 2,4-Difluorobenzylamine-d2 | ~80 |

Table 2: Synthesis of (R)-3-amino-1-butanol-d3

| Step | Starting Material | Reagents and Solvents | Conditions | Product | Yield (%) |

| Esterification | (R)-3-aminobutanoic acid | MeOH, SOCl2 | Reflux, 4 h | Methyl (R)-3-aminobutanoate | >95 |

| N-protection | Methyl (R)-3-aminobutanoate | Boc2O, Et3N, DCM | RT, 12 h | N-Boc protected ester | ~95 |

| Deuteration | N-Boc protected ester | LDA, THF, D2O | -78 °C to RT, 2 h | d1-N-Boc protected ester | ~85 |

| Reduction | d1-N-Boc protected ester | LiAlD4, THF | 0 °C to RT, 12 h | d3-N-Boc protected alcohol | ~90 |

| Deprotection | d3-N-Boc protected alcohol | HCl in Dioxane | RT, 4 h | (R)-3-amino-1-butanol-d3 | >95 |

Table 3: Final Assembly of this compound

| Step | Starting Material | Reagents and Solvents | Conditions | Product | Yield (%) |

| Cyclization | Pyridone Core Intermediate | (R)-3-amino-1-butanol-d3, Acetonitrile, Acetic Acid | Reflux, 24 h | Tricyclic Intermediate | ~65[6] |

| Amidation | Tricyclic Intermediate | 2,4-Difluorobenzylamine-d2, CDI, Acetonitrile | RT, 24 h | This compound | ~56[2] |

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis of this compound. By employing a convergent synthetic strategy, the deuterium labels can be efficiently introduced into the key building blocks, which are then assembled to form the final isotopically labeled drug molecule. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and metabolic studies. The successful synthesis of this compound will facilitate a deeper understanding of the pharmacokinetics and metabolism of Dolutegravir.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dolutegravir-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Dolutegravir-d5 as an internal standard in the bioanalysis of the antiretroviral drug Dolutegravir. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and reliability of pharmacokinetic and other clinical studies.

Core Principle: The "Ideal" Internal Standard

The fundamental role of an internal standard (IS) in quantitative analysis is to compensate for the variability inherent in analytical procedures. An ideal internal standard should be a compound that behaves chemically and physically as identically as possible to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.

This compound is a deuterated analog of Dolutegravir, where five hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass than Dolutegravir, allowing it to be distinguished by a mass spectrometer. However, the chemical and physical properties of this compound remain nearly identical to those of Dolutegravir. This near-identical behavior is the key to its mechanism of action as an internal standard.

Mechanism of Action of this compound

The mechanism of action of this compound as an internal standard can be broken down into the following key aspects:

-

Co-elution in Chromatography: Due to their similar physicochemical properties, Dolutegravir and this compound exhibit nearly identical retention times during liquid chromatography. This co-elution is crucial as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.

-

Similar Ionization Efficiency: In the ion source of the mass spectrometer (e.g., electrospray ionization - ESI), this compound ionizes with a similar efficiency to Dolutegravir. This means that any suppression or enhancement of the ion signal due to the sample matrix will affect both compounds to a similar extent.

-

Correction for Sample Loss: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

-

Ratio-Based Quantification: A known amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the analytical process. The mass spectrometer measures the signal intensity (peak area) of both the analyte (Dolutegravir) and the internal standard (this compound). Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is directly proportional to the concentration of the analyte and effectively cancels out any variations that have occurred during the analytical workflow.

Physicochemical Properties

The near-identical physicochemical properties of Dolutegravir and its deuterated analog are fundamental to the latter's function as an internal standard.

| Property | Dolutegravir | This compound | Reference |

| Molecular Formula | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₄D₅F₂N₃O₅ | |

| Molecular Weight | 419.38 g/mol | 424.41 g/mol | |

| Monoisotopic Mass | 419.1344 Da | 424.1658 Da | |

| pKa | 8.2, 10.1 | Not reported, expected to be very similar to Dolutegravir | |

| LogP | 1.98 | Not reported, expected to be very similar to Dolutegravir | |

| Aqueous Solubility | Poorly soluble | Not reported, expected to be very similar to Dolutegravir |

Experimental Protocols

The following sections detail a typical experimental protocol for the quantification of Dolutegravir in human plasma using this compound as an internal standard, based on published literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Dolutegravir from plasma samples.

-

Aliquoting: Aliquot 100 µL of human plasma (sample, calibrator, or QC) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

-

Precipitation: Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

-

Injection: Inject a specific volume (e.g., 10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Dolutegravir and this compound.

| Parameter | Condition | Reference |

| LC System | Agilent 1200 Series or equivalent | |

| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm | |

| Mobile Phase A | 0.1% Formic acid in Water | |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 2 min | |

| Flow Rate | 0.8 mL/min | |

| Column Temperature | 40 °C | |

| MS System | API 4000 triple quadrupole mass spectrometer or equivalent | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Multiple Reaction Monitoring (MRM) Transitions | ||

| Dolutegravir | m/z 420.1 → 277.1 | |

| This compound | m/z 425.1 → 282.1 | |

| Declustering Potential (DP) | 60 V | |

| Collision Energy (CE) | 35 eV | |

| Ion Source Temperature | 500 °C |

Quantitative Data Summary

The following tables summarize the validation parameters from various studies that have utilized a deuterated internal standard for the quantification of Dolutegravir in human plasma.

Calibration and Linearity

| Study Reference | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Study A | Human Plasma | 10 - 5000 | > 0.995 |

| Study B | Human Plasma | 5 - 10000 | > 0.99 |

| Study C | Human Plasma | 20 - 10000 | > 0.998 |

Precision and Accuracy

| Study Reference | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Study A | Low (30) | < 5.0 | < 6.0 | ± 5.0 |

| Mid (500) | < 4.0 | < 5.0 | ± 4.0 | |

| High (4000) | < 3.0 | < 4.0 | ± 3.0 | |

| Study B | Low (15) | < 7.0 | < 8.0 | ± 7.0 |

| Mid (450) | < 5.0 | < 6.0 | ± 5.0 | |

| High (9000) | < 4.0 | < 5.0 | ± 4.0 |

Recovery and Matrix Effect

| Study Reference | QC Level (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Study A | Low (30) | 85.2 | 98.7 |

| High (4000) | 88.1 | 101.2 | |

| Study B | Low (15) | 90.5 | 95.3 |

| High (9000) | 92.3 | 97.8 |

Visualizations

Logical Relationship of this compound as an Internal Standard

Caption: Logical flow of using this compound for accurate quantification.

Experimental Workflow for Dolutegravir Quantification

Caption: Step-by-step workflow for Dolutegravir analysis in plasma.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of Dolutegravir. Its mechanism of action is rooted in its near-identical physicochemical properties to the parent drug, which allows it to effectively compensate for analytical variability. The use of this compound in LC-MS/MS assays, as detailed in the provided protocols and validated by the presented data, ensures the generation of highly accurate, precise, and reliable data, which is paramount for clinical research and therapeutic drug monitoring. This technical guide provides a comprehensive overview for researchers and scientists in the field of drug development and analysis.

Dolutegravir-d5: A Technical Guide to Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for Dolutegravir-d5, a deuterated analog of the potent antiretroviral agent Dolutegravir. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical studies to ensure the precise quantification of Dolutegravir in biological matrices.[1][2][3][4] This document outlines the key specifications, analytical methodologies for its characterization, and a summary of the mechanism of action of its non-deuterated counterpart.

Certificate of Analysis and Specifications

A certificate of analysis for this compound provides critical information regarding its identity, purity, and physical properties. While specific values may vary between batches and suppliers, the following tables summarize the typical specifications and physicochemical properties for this compound.

General Specifications

| Parameter | Specification |

| Chemical Name | (4R,12aS)-N-((2,4-difluorophenyl-3,5,6-d3)methyl-d2)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][5]oxazine-9-carboxamide |

| CAS Number | 2249814-82-0 |

| Molecular Formula | C₂₀H₁₄D₅F₂N₃O₅ |

| Molecular Weight | 424.4 g/mol [1][6] |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) |

Physicochemical Properties

| Property | Value |

| Appearance | A solid |

| Solubility | DMF: 5 mg/ml, DMSO: 2.5 mg/ml, Ethanol: Slightly Soluble[1][2][3] |

| Storage | Store at -20°C |

Mechanism of Action of Dolutegravir

Dolutegravir is a highly effective antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[7][8] Its mechanism of action is centered on the inhibition of the HIV integrase enzyme, which is essential for the replication of the virus.[7][9] By binding to the active site of the integrase enzyme, Dolutegravir blocks the crucial strand transfer step, a process necessary for the integration of viral DNA into the host cell's genome.[7][9] This inhibition of viral DNA integration effectively halts the HIV replication cycle.[7]

Experimental Protocols for Quantification

The quantification of Dolutegravir in biological samples, such as plasma or hair, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as an internal standard to ensure accuracy and precision.[10]

Sample Preparation: Extraction from Biological Matrix

A common method for extracting Dolutegravir from a biological matrix involves protein precipitation.

-

To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

LC-MS/MS Analysis

The extracted sample is then analyzed by LC-MS/MS. The following is a representative protocol.

-

Liquid Chromatography (LC):

-

Column: A C8 or C18 reverse-phase analytical column is typically used.[11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 50 mmol/L formic acid and 50 mmol/L ammonium acetate in water) and an organic phase (e.g., 100% acetonitrile) is common.[11]

-

Flow Rate: A flow rate of around 0.3 mL/min is often employed.[11]

-

Injection Volume: Typically 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Dolutegravir and this compound are monitored.

-

UV-Visible Spectroscopy

UV-Visible spectroscopy can also be used for the analysis of Dolutegravir sodium. The UV spectrum of Dolutegravir in methanol typically shows a maximum absorbance at around 260 nm.[12] A UV spectrophotometric method has been developed for its estimation in tablet dosage form, with linearity observed in the concentration range of 5-35 μg/mL.[12]

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C20H19F2N3O5 | CID 137700472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

Navigating the Stability Landscape of Dolutegravir-d5: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the storage and stability of deuterated active pharmaceutical ingredients is paramount for ensuring data integrity and the success of preclinical and clinical studies. This in-depth technical guide provides a core understanding of the storage and stability guidelines for Dolutegravir-d5, a deuterated internal standard crucial for the accurate quantification of the HIV integrase inhibitor, Dolutegravir.

This guide summarizes key quantitative data, details experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the molecule's characteristics.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following table outlines the recommended conditions for both the solid compound and its solutions. Adherence to these guidelines will minimize degradation and ensure the accuracy of experimental results.

| Form | Storage Temperature | Duration | Notes |

| Solid | -20°C[1][2] | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |

| Solution in DMSO | -20°C | Up to 1 month[3] | For longer-term storage, aliquoting and storing at -80°C is recommended. |

| Solution in DMF | -20°C | Up to 1 month[3] | For longer-term storage, aliquoting and storing at -80°C is recommended. |

| Stock Solution (-80°C) | -80°C | Up to 6 months[3] | Prepare in a suitable solvent, purge with an inert gas, and store in tightly sealed vials.[1] |

Solubility is a key factor in the preparation of stock solutions. The solubility of this compound in common organic solvents is detailed below.

| Solvent | Approximate Solubility |

| Dimethylformamide (DMF) | 5 mg/mL[3][4] |

| Dimethyl sulfoxide (DMSO) | 2.5 mg/mL[3][4] |

| Ethanol | Slightly Soluble[3][4] |

Stability Profile and Degradation

While specific quantitative stability data for this compound is not extensively published, forced degradation studies on the non-deuterated parent compound, Dolutegravir, provide critical insights into its stability profile. The deuteration in this compound is not expected to significantly alter its chemical stability under these conditions. The following table summarizes the degradation of Dolutegravir under various stress conditions as per International Council for Harmonisation (ICH) guidelines.[5][6]

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) |

| Acid Hydrolysis | 0.5 N HCl | 12 hours (reflux at ambient temp) | 19.4%[7] |

| 2 N HCl | 30 minutes (reflux) | 5.67%[8][9] | |

| Base Hydrolysis | 1 N NaOH | 20 hours at 80°C | 9%[10] |

| Oxidative | 30% H₂O₂ | 48 hours (reflux at ambient temp) | 3.3%[7] |

| 30% v/v H₂O₂ | - | 4.28%[8][9] | |

| Thermal | 105°C | 6 hours | 4.09%[8][9] |

| 55°C | 3 hours | No significant degradation[7] | |

| Photolytic | UV light at 254 nm | - | No significant degradation[10] |

| UV light | 7 days | 1.81%[8][9] |

Dolutegravir demonstrates susceptibility to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[11]

Degradation Pathway

Forced degradation studies have identified several key degradation products (DPs) of Dolutegravir. The primary degradation pathways involve hydrolysis of the oxazine ring and the exocyclic amide bond. The following diagram illustrates the inferred degradation pathway based on the structural elucidation of these products.[12][13]

Caption: Inferred degradation pathway of Dolutegravir under stress conditions.

Experimental Protocols for Stability Studies

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from published studies on Dolutegravir. These protocols are designed to assess the intrinsic stability of the molecule and to identify potential degradation products.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a known concentration, typically around 1 mg/mL.

2. Forced Degradation Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.5 N to 2 N hydrochloric acid.

-

Reflux the solution for a specified period (e.g., 30 minutes to 12 hours) at a controlled temperature (e.g., ambient or elevated).[7][8][9]

-

After the stress period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.5 N to 1 N sodium hydroxide.

-

Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 20 hours).[10]

-

After the stress period, cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid.

-

Dilute the resulting solution with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide solution.

-

Keep the solution at room temperature or reflux for a specified period (e.g., 48 hours).[7]

-

Dilute the resulting solution with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid this compound powder or a solution in a thermostatically controlled oven at a high temperature (e.g., 55°C to 105°C) for a specified duration (e.g., 3 to 6 hours).[7][8][9]

-

If a solid was used, dissolve it in a suitable solvent after the stress period.

-

Dilute the solution to an appropriate concentration for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound in a photochemically transparent container to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration or total exposure (e.g., 7 days).[8][9]

-

A control sample should be kept in the dark under the same conditions.

-

Dilute the exposed and control solutions for analysis.

-

3. Analysis:

-

Analyze the stressed and control samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry detector.

-

The method should be capable of separating the intact this compound from all potential degradation products.

-

Quantify the amount of remaining this compound and the percentage of degradation.

-

Characterize the structure of any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]

Experimental Workflow

The following diagram outlines a typical experimental workflow for conducting a stability study of this compound.

Caption: A generalized experimental workflow for assessing the stability of this compound.

This technical guide provides a foundational understanding of the storage and stability of this compound. For any specific application, it is recommended to perform in-house stability studies to confirm these findings under your unique experimental conditions.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Dolutegravir|1051375-16-6|MSDS [dcchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijcrt.org [ijcrt.org]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC-MS identification of acid degradation products of dolutegravir | CoLab [colab.ws]

- 13. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Application of Dolutegravir-d5

Dolutegravir-d5, a deuterated analog of the potent antiretroviral agent Dolutegravir, serves as a critical internal standard for the precise quantification of Dolutegravir in biological matrices.[1][2] This guide provides an in-depth overview of its safety profile, physicochemical properties, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Section 1: Safety Data

The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, standard precautions for handling chemical substances should always be observed. In contrast, the non-deuterated form, Dolutegravir, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4][5] Given the structural similarity, it is prudent to handle this compound with care, assuming a similar hazard profile.

Table 1: Hazard Identification and Precautionary Measures

| Hazard Class | Classification (Dolutegravir) | Precautionary Statements (Recommended for this compound) |

| Acute Oral Toxicity | Harmful if swallowed[4] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

| Skin Corrosion/Irritation | Causes skin irritation[4] | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P321: Specific treatment (see supplemental first aid instruction on this label). P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Damage/Irritation | Causes serious eye irritation[4] | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity | May cause respiratory irritation[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects[4][5] | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Table 2: Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6] |

| Specific Hazards | May produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides upon combustion.[6] |

| Personal Precautions | Wear self-contained breathing apparatus and full protective gear. Avoid dust formation and ensure adequate ventilation.[6][7] |

| Environmental Precautions | Prevent product from entering drains or waterways.[6] |

| Containment and Cleaning | Sweep up and shovel into suitable containers for disposal.[6] |

Section 2: Physicochemical and Pharmacokinetic Properties

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, for the quantification of Dolutegravir.[2]

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₁₄D₅F₂N₃O₅[2] |

| Molecular Weight | 424.4 g/mol [2] |

| CAS Number | 2249814-82-0[8] |

| Appearance | Crystalline Solid |

| Solubility | DMF: 5 mg/ml; DMSO: 2.5 mg/ml; Ethanol: Slightly Soluble[2] |

| Storage | Recommended storage at -20°C.[1] |

Table 4: Pharmacokinetic Parameters of Dolutegravir (Non-Deuterated)

| Parameter | Value |

| Bioavailability | Oral |

| Protein Binding | >98.9%[9] |

| Metabolism | Primarily via glucuronidation by UGT1A1 and to a lesser extent by oxidation via CYP3A4.[9][10] |

| Volume of Distribution (Vd) | 17.4 L[9] |

| Peak Plasma Concentration | 2 to 3 hours post-dose[9] |

Section 3: Mechanism of Action and Biological Activity

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI).[10][11] It potently blocks the essential step of integrating the viral DNA into the host cell's genome, thereby halting the viral replication cycle.[9][12] This is achieved by binding to the active site of the HIV integrase enzyme and chelating the two magnesium ions (Mg²⁺) that are crucial for its catalytic activity.[12][13]

Table 5: In Vitro Biological Activity of Dolutegravir (Non-Deuterated)

| Parameter | Value | Cell Type/Assay |

| IC₅₀ (HIV-1 Integrase Strand Transfer) | 2.7 nM[1][8] | In vitro enzyme assay |

| EC₅₀ (HIV-1 Replication) | 0.51 nM[1][8] | Peripheral Blood Mononuclear Cells (PBMCs) |

| EC₅₀ (Resistant Strains) | 3.6 - 5.8 nM[8] | HIV-1 Y143R, N155H, and G140S/Q148H mutants |

| CC₅₀ (Cytotoxicity) | 189 µM (unstimulated PBMCs), 52 µM (stimulated PBMCs)[1][2] | PBMCs |

| Therapeutic Index | >9,400[1][2] |

The primary mechanism of action of Dolutegravir involves the disruption of the HIV-1 replication cycle at the integration step.

Caption: Mechanism of Dolutegravir action on HIV-1 integrase.

Section 4: Experimental Protocols

This compound is intended for use as an internal standard for the quantification of Dolutegravir by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

The following provides a generalized workflow for the use of this compound in a bioanalytical method. Specific parameters such as sample preparation, chromatographic conditions, and mass spectrometer settings must be optimized for the specific matrix and instrumentation used.

Caption: General workflow for LC-MS/MS quantification.

Protocol Steps:

-

Preparation of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of Dolutegravir into a blank biological matrix.

-

Sample Preparation:

-

To a known volume of the biological sample (and standards/QCs), add a precise amount of this compound solution of a known concentration.

-

Perform an extraction procedure to isolate the analyte and internal standard from matrix components. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT).

-

The extracted sample is typically evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC system for chromatographic separation of Dolutegravir and this compound from other components.

-

The eluent from the LC is introduced into a mass spectrometer. Detection is typically performed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Dolutegravir and this compound are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for both Dolutegravir and this compound.

-

Calculate the ratio of the peak area of Dolutegravir to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Dolutegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This technical guide provides a comprehensive overview of the safety, properties, and application of this compound. Researchers should always refer to the most current SDS provided by the supplier and perform their own risk assessments before use.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. kmpharma.in [kmpharma.in]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]

- 12. Dolutegravir-associated hyperglycemia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Differences Between Dolutegravir and Dolutegravir-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy for the treatment of HIV-1 infection.[1][2][3] Its deuterated analog, Dolutegravir-d5, serves a critical role in the bioanalysis of the parent drug, primarily as an internal standard in pharmacokinetic and other quantitative studies.[4][5][6] This technical guide provides a detailed comparison of the structural and physicochemical differences between Dolutegravir and this compound, outlines the metabolic pathways of Dolutegravir, and details the experimental protocols for the use of this compound in quantitative analysis.

Core Structural Differences

The fundamental difference between Dolutegravir and this compound lies in the isotopic substitution of five hydrogen atoms with deuterium atoms. The locations of these substitutions are on the 2,4-difluorobenzyl group of the molecule. Specifically, three deuterium atoms replace hydrogen atoms on the phenyl ring, and two deuterium atoms replace hydrogen atoms on the methylene linker.

Dolutegravir: (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][7]oxazine-9-carboxamide[7]

This compound: (4R,12aS)-N-((2,4-difluorophenyl-d3)methyl-d2)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][7]oxazine-9-carboxamide

This isotopic labeling minimally alters the chemical properties of the molecule but significantly increases its mass, which is the key principle behind its use as an internal standard in mass spectrometry-based assays.

Data Presentation: Physicochemical Properties

The primary quantitative difference between Dolutegravir and its d5 analog is their molecular weight. This distinction is crucial for their differentiation in mass spectrometry.

| Property | Dolutegravir | This compound |

| Molecular Formula | C₂₀H₁₉F₂N₃O₅[3][7] | C₂₀H₁₄D₅F₂N₃O₅ |

| Molecular Weight | 419.38 g/mol [2][3] | 424.4 g/mol |

| Monoisotopic Mass | 419.129277 u | 424.16066 u |

Metabolic Pathways of Dolutegravir

Dolutegravir is primarily metabolized in the liver. The major metabolic pathway is glucuronidation mediated by the enzyme UGT1A1.[8][9][10] A minor pathway involves oxidation by cytochrome P450 3A4 (CYP3A4).[8][9][10] More recent studies have also identified CYP1A1 and CYP1B1 as enzymes contributing to the formation of certain metabolites.[1] The resulting metabolites are largely inactive and are excreted in the feces and urine.[8][9][10]

Metabolic pathways of Dolutegravir.

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[11][12] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[12] If the cleavage of a C-H bond is the rate-limiting step in the metabolism of a drug, deuteration at that position can slow down its metabolism, potentially leading to a longer half-life and increased exposure.[11][13]

Experimental Protocols: Quantification of Dolutegravir using this compound as an Internal Standard

This compound is widely used as an internal standard for the quantification of Dolutegravir in biological matrices such as plasma, hair, and breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][14] The following is a generalized experimental protocol based on published methods.

1. Sample Preparation:

-

Objective: To extract Dolutegravir and the internal standard from the biological matrix and remove interfering substances.

-

Procedure:

-

A known concentration of this compound (internal standard) is added to the biological sample (e.g., plasma).

-

Proteins are precipitated by adding a solvent such as acetonitrile.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing Dolutegravir and this compound, is collected for analysis.

-

2. Chromatographic Separation:

-

Objective: To separate Dolutegravir and this compound from other components in the extract before they enter the mass spectrometer.

-

Procedure:

-

The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

-

A reversed-phase C18 or similar column is typically used.

-

A mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid) is used to elute the compounds from the column. Due to their similar chemical properties, Dolutegravir and this compound will have very similar retention times.

-

3. Mass Spectrometric Detection:

-

Objective: To detect and quantify Dolutegravir and this compound based on their mass-to-charge ratios.

-

Procedure:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor and product ions for both Dolutegravir and this compound.

-

Dolutegravir: Precursor ion (m/z) 420.1 → Product ion (m/z) 277.1

-

This compound: Precursor ion (m/z) 425.1 → Product ion (m/z) 282.1

-

-

The peak areas for both the analyte (Dolutegravir) and the internal standard (this compound) are measured.

-

4. Quantification:

-

Objective: To determine the concentration of Dolutegravir in the original sample.

-

Procedure:

-

A calibration curve is generated using standards with known concentrations of Dolutegravir and a constant concentration of this compound.

-

The ratio of the peak area of Dolutegravir to the peak area of this compound is plotted against the concentration of the Dolutegravir standards.

-

The concentration of Dolutegravir in the unknown sample is calculated by comparing its peak area ratio to the calibration curve. The use of the internal standard corrects for any variability in sample preparation and instrument response.

-

Experimental workflow for Dolutegravir quantification.

Conclusion

This compound is a structurally analogous, isotopically labeled version of Dolutegravir, differing by the substitution of five hydrogen atoms with deuterium. This mass difference, while having a minimal impact on the molecule's chemical behavior, is the cornerstone of its utility as an internal standard in highly sensitive and specific LC-MS/MS assays. These assays are indispensable for the precise quantification of Dolutegravir in various biological matrices, thereby supporting critical research in pharmacokinetics, drug metabolism, and clinical monitoring. While the potential for a kinetic isotope effect exists due to deuteration, the primary and well-established role of this compound in pharmaceutical research and development is as a tool for accurate bioanalysis.

References

- 1. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism, excretion, and mass balance of the HIV-1 integrase inhibitor dolutegravir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid and sensitive liquid chromatographic–tandem mass spectrometric methods for the quantitation of dolutegravir in human plasma and breast milk - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Enrichment of Dolutegravir-d5 for Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of Dolutegravir-d5, a critical internal standard for the bioanalysis of the antiretroviral drug Dolutegravir. The guide details a plausible synthetic pathway for this compound, its purification, and its application in quantitative bioanalytical methods, adhering to the highest standards of scientific rigor.

Introduction to Isotopic Enrichment in Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis by mass spectrometry. The co-elution of the stable isotope-labeled drug with the unlabeled analyte allows for the correction of variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. This compound, a deuterated analog of Dolutegravir, serves this essential role in the bioanalysis of this potent HIV-1 integrase inhibitor.

Synthesis and Isotopic Enrichment of this compound

While specific, proprietary methods for the synthesis of this compound are not publicly disclosed, a plausible and chemically sound synthetic route can be postulated based on the known synthesis of Dolutegravir. The key to isotopic enrichment lies in the introduction of deuterium atoms at specific, stable positions within the molecule. The formal chemical name for this compound, (4R,12aS)-N-((2,4-difluorophenyl-3,5,6-d3)methyl-d2)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, indicates that the deuterium atoms are located on the 2,4-difluorobenzyl moiety.

This suggests that a key deuterated starting material, (2,4-difluorophenyl-3,5,6-d3)methanamine-d2, is utilized in the synthesis.

Proposed Synthesis of Deuterated 2,4-difluorobenzylamine

A potential route to synthesize the deuterated benzylamine precursor involves the reduction of a corresponding deuterated benzonitrile.

Experimental Protocol (Hypothetical):

-

Deuteration of 2,4-difluorobenzonitrile: 2,4-difluorobenzonitrile is subjected to a deuterium exchange reaction using a deuterium source such as D₂O under appropriate catalytic conditions (e.g., a strong acid or base catalyst) to introduce deuterium atoms onto the aromatic ring.

-

Reduction of the Nitrile: The resulting deuterated 2,4-difluorobenzonitrile is then reduced to the corresponding benzylamine. A common method for this transformation is the use of a reducing agent like lithium aluminum deuteride (LiAlD₄) to introduce the two deuterium atoms on the methylene bridge.

-

Purification: The synthesized (2,4-difluorophenyl-d3)methanamine-d2 is purified using standard techniques such as distillation or chromatography to ensure high chemical and isotopic purity.

Final Assembly of this compound

The final step in the synthesis of this compound involves the coupling of the deuterated 2,4-difluorobenzylamine with the carboxylic acid intermediate of the Dolutegravir core structure.

Experimental Protocol (Hypothetical):

-

Amide Coupling: The tricyclic carboxylic acid precursor of Dolutegravir is reacted with the synthesized (2,4-difluorophenyl-d3)methanamine-d2 in the presence of a suitable coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).

-

Deprotection (if necessary): If protecting groups are used on the Dolutegravir core during the synthesis, a final deprotection step is carried out.

-

Purification: The final this compound product is purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC) to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated analogs.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed Synthetic Workflow for this compound.

Quantitative Data and Isotopic Purity

The isotopic purity of this compound is a critical parameter that must be well-characterized to ensure its suitability as an internal standard. Commercially available this compound typically has a high degree of isotopic enrichment.

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) |

| Molecular Formula | C₂₀H₁₄D₅F₂N₃O₅ |

| Molecular Weight | 424.4 g/mol |

Note: Data is compiled from publicly available information from various suppliers and may vary.

Bioanalysis of Dolutegravir using this compound

This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Dolutegravir in various biological matrices such as plasma, serum, and tissue homogenates.

Experimental Protocol for Sample Preparation and Analysis

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing this compound at a known concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase HPLC column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Dolutegravir and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dolutegravir | 420.1 | 277.1 |

| This compound | 425.1 | 282.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

The following diagram illustrates the bioanalytical workflow.

Caption: Bioanalytical Workflow for Dolutegravir Quantification.

Conclusion

The isotopic enrichment of Dolutegravir to produce this compound is a crucial process that enables accurate and reliable bioanalysis. While the precise synthetic details are often proprietary, a logical and feasible synthetic pathway can be proposed. The high isotopic purity of commercially available this compound, combined with robust LC-MS/MS methods, provides researchers, scientists, and drug development professionals with the necessary tools to confidently assess the pharmacokinetic properties of Dolutegravir in various biological systems. This technical guide serves as a foundational resource for understanding the synthesis, characterization, and application of this essential internal standard.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Dolutegravir using Dolutegravir-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Dolutegravir in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol utilizes a stable isotope-labeled internal standard, Dolutegravir-d5, to ensure high accuracy and precision, making it suitable for clinical research and pharmacokinetic studies.

Introduction

Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) that is a key component of first-line antiretroviral therapy (ART) for the management of HIV infection.[1][2] Accurate measurement of Dolutegravir concentrations in plasma is crucial for therapeutic drug monitoring, pharmacokinetic assessments, and adherence evaluation. This LC-MS/MS method offers a robust and reliable approach for the quantitative analysis of Dolutegravir in human plasma.[3][4] The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.[5][6]

Experimental Protocols

Materials and Reagents

-

Dolutegravir reference standard (≥98% purity)

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Dimethyl sulfoxide (DMSO)

Stock and Working Solution Preparation

-

Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Dolutegravir in DMSO.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.

-

Dolutegravir Working Solutions: Prepare a series of working solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Dolutegravir from plasma samples.[3][7]

-

Aliquot 20-100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a microcentrifuge tube.

-

Add a specific volume of the IS working solution (e.g., 120 µL of 10 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 2 minutes at 1500 rpm to precipitate plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 5000 rpm for 5 minutes) to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

A dilution step may be performed by adding a portion of the supernatant to a solution such as 0.1% formic acid in water before injection into the LC-MS/MS system.[3]

Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.[1][8]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., XBridge C18, 2.1 x 50 mm, 3.5 µm)[3][4] |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution can be used. A typical isocratic condition is 60:40 acetonitrile/water with 0.1% formic acid.[3][4] |

| Flow Rate | 0.8 - 1.0 mL/min[9][10][11] |

| Injection Volume | 3 - 20 µL[3][7] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Run Time | Approximately 2-6 minutes |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor → Product Ion (m/z) | Dolutegravir: 420.1 → 136.0[3][4]This compound: 428.1 → 283.1[3] |

| Source Temperature | 450 °C[5] |

| Ion Spray Voltage | 5500 V[5] |

Data Presentation

The quantitative data for the LC-MS/MS method for Dolutegravir are summarized below.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Dolutegravir | 5 - 10,000 | > 0.999[3][4] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 5 | ≤ 9.1 | ≤ 9.1 | ≤ 6.5 |

| Low QC | 15 | ≤ 9.1 | ≤ 9.1 | ≤ 6.5 |

| Mid QC | 450 | ≤ 9.1 | ≤ 9.1 | ≤ 6.5 |

| High QC | 9000 | ≤ 9.1 | ≤ 9.1 | ≤ 6.5 |

| Data synthesized from representative values found in the literature.[3][4] |

Table 3: Recovery

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Dolutegravir | ~65-75 | ~65-75 | ~65-75 |

| This compound | ~70-80 | ~70-80 | ~70-80 |

| Recovery values can vary based on the specific extraction method used.[5] |

Visualizations

Caption: Experimental workflow for Dolutegravir quantification.

Caption: Logical relationship of the quantification method.

References

- 1. impressions.manipal.edu [impressions.manipal.edu]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and sensitive liquid chromatographic–tandem mass spectrometric methods for the quantitation of dolutegravir in human plasma and breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for the Use of Dolutegravir-d5 in Plasma Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of dolutegravir in human plasma using its deuterated stable isotope, Dolutegravir-d5, as an internal standard (IS). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Introduction

Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection.[1][2] Pharmacokinetic (PK) studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing recommendations and helps in managing drug-drug interactions.[3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis, as it effectively corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[5][6]

Experimental Protocols

Materials and Reagents

-

Dolutegravir and this compound reference standards

-

HPLC or LC-MS/MS grade acetonitrile (AcN), methanol (MeOH), and water

-

Formic acid (FA)

-

Human plasma (with K2EDTA as anticoagulant)

-

EDTA (ethylenediaminetetraacetic acid)

Stock and Working Solutions Preparation

-

Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dolutegravir reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Dolutegravir stock solution using this compound.[7]

-

Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. The internal standard working solution is typically prepared at a fixed concentration (e.g., 5 ng/mL in 50:50 methanol:water).[6]

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for the extraction of Dolutegravir and this compound from plasma.[5]

-

To a 20 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add 120 µL of acetonitrile containing the internal standard (this compound) at a concentration of 10 ng/mL.[5]

-

Vortex the mixture for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the samples at 2655 × g (5000 rpm) for 5 minutes to pellet the precipitated proteins.[5]

-

Transfer a 20 µL aliquot of the resulting supernatant to a clean tube.

-

Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid and mix well.[5]

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Dolutegravir. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters [5]

| Parameter | Value |

| HPLC System | Shimadzu UFLC-XR or equivalent |

| Column | XBridge C18, 3.5 µm, 50 × 2.1 mm |

| Mobile Phase | 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (60:40, v/v) |

| Flow Rate | 0.475 mL/min |

| Column Temperature | 30°C |

| Autosampler Temp. | 15°C |

| Injection Volume | 5 µL |

| Run Time | 1.5 min |

Table 2: Mass Spectrometry Parameters [5][8]

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor/Product Ion (m/z) - Dolutegravir | 420.1 / 136.0 |

| Precursor/Product Ion (m/z) - this compound (IS) | 428.1 / 283.1 |

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability. The following tables summarize typical validation results for a Dolutegravir plasma assay.

Table 3: Calibration Curve and Quality Control Sample Concentrations [5]

| Sample Type | Concentrations (ng/mL) |

| Calibration Standards | 5, 10, 50, 100, 500, 1000, 5000, 10,000 |

| Quality Control (QC) | 5 (LLOQ), 15 (Low), 450 (Mid), 9000 (High) |

Table 4: Precision and Accuracy Data [5][8]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 5 | ≤ 9.1 | ≤ 6.5 | ≤ 9.1 | ≤ 6.5 |

| Low | 15 | ≤ 9.1 | ≤ 6.5 | ≤ 9.1 | ≤ 6.5 |

| Mid | 450 | ≤ 9.1 | ≤ 6.5 | ≤ 9.1 | ≤ 6.5 |

| High | 9000 | ≤ 9.1 | ≤ 6.5 | ≤ 9.1 | ≤ 6.5 |

Table 5: Stability of Dolutegravir in Human Plasma [5]

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 cycles | Stable |

| Room Temperature | ~5 hours | Stable |

| Long-term Storage | -80°C for 15 months | Stable |

Visualized Workflows

Caption: Experimental workflow for Dolutegravir analysis in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of Dolutegravir in human plasma. This application note serves as a comprehensive guide for researchers in the field of pharmacokinetics and drug development, ensuring reliable and accurate data for the assessment of Dolutegravir's clinical pharmacology.

References

- 1. Single and Multiple Dose Pharmacokinetics of Dolutegravir in the Genital Tract of HIV Negative Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saliva as a potential matrix for evaluating pharmacologically active dolutegravir concentration in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Dolutegravir-d5 in the Quantitative Analysis of Dolutegravir in Human Hair by LC-MS/MS

Introduction

Measuring drug concentrations in human hair offers a non-invasive method to assess long-term adherence to medication. This is particularly valuable in the management of chronic conditions such as HIV, where consistent adherence to antiretroviral therapy (ART) is crucial for virologic suppression. Dolutegravir (DTG) is a widely prescribed integrase strand transfer inhibitor for the treatment of HIV. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dolutegravir in human hair, utilizing its stable isotopically labeled form, Dolutegravir-d5 (¹³C,d₅-DTG), as an internal standard to ensure accuracy and precision.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of dolutegravir from human hair samples.

Materials and Reagents

-

Dolutegravir (DTG) reference standard

-

This compound (DTG-IS, ¹³C,d₅-DTG) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

DMSO

-

Drug-free human hair

Equipment

-

Sonicator

-

Reciprocal shaking bath

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., AB Sciex API-5000 triple quadrupole mass spectrometer)

-

Analytical column (e.g., Waters Atlantis T3, 50×2.1mm, 3μm particle size)

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of DTG and DTG-IS at a concentration of 1 mg/mL in DMSO. Store these solutions at -80°C.

-

Internal Standard Working Solution: Dilute the DTG-IS stock solution with methanol to an intermediate concentration of 5000 ng/mL. Further dilute this solution with 50:50 methanol:water to a final working concentration of 5 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples daily. Dilute the appropriate DTG spiking solutions 20-fold with blank hair supernatant. The resulting concentrations for calibration standards should range from 5 to 10,000 pg/mL. QC samples should be prepared at 5 (LLOQ QC), 15 (Low QC), 300 (Mid QC), and 8000 pg/mL (High QC).[1]

Sample Preparation and Extraction

-

Hair Sample Collection and Processing: Collect hair samples and cut them into small pieces.

-

Extraction:

-

Weigh 1-10 mg of hair and place it into a vial.

-

Add the extraction solvent (50:50 methanol:acetonitrile with 2% formic acid). The volume of solvent depends on the hair mass:

-

1-2 mg hair: 1 mL of solvent

-

2-3 mg hair: 2 mL of solvent

-

3-4 mg hair: 3 mL of solvent

-

4-5 mg hair: 4 mL of solvent

-

5 mg hair: 5 mL of solvent[1]

-

-

Sonicate the samples for 1 hour.

-

Incubate the samples overnight (approximately 19 hours) in a reciprocal shaking bath at 40°C and 80 RPM.[1]

-

-

Post-Extraction Processing:

-

After incubation, mix 250 μL of the sample extract with 50 μL of the internal standard working solution (5 ng/mL DTG-IS).

-

Vortex the mixture for approximately 5 minutes.

-

Centrifuge at 13.2 rcf for 5 minutes at room temperature.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C for 50 minutes.

-

Reconstitute the dried extract with 100 μL of 70:30 water:methanol before LC-MS/MS analysis.[1]

-

LC-MS/MS Analysis

-

Chromatographic Separation: Perform reverse-phase chromatography on a Waters Atlantis T3 (50×2.1mm, 3μm particle size) column.[1][2][3]

-

Mass Spectrometry: Use an AB Sciex API-5000 triple quadrupole mass spectrometer with electrospray ionization in positive ion mode for detection.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from the method validation.

Table 1: Calibration and Linearity

| Parameter | Value |

| Calibration Range | 5-10,000 pg/mL |

| Linearity (R²) | >0.996 |

Table 2: Accuracy and Precision

| QC Level | Inter-assay % Bias | Inter-assay % CV |

| LLOQ QC (5 pg/mL) | Within ± 6.5% | ≤ 10.3% |

| Low QC (15 pg/mL) | Within ± 6.5% | ≤ 10.3% |

| Mid QC (300 pg/mL) | Within ± 6.5% | ≤ 10.3% |

| High QC (8000 pg/mL) | Within ± 6.5% | ≤ 10.3% |

Table 3: Recovery and Matrix Effects

| Analyte | Recovery Range | Matrix Effect Range |

| Dolutegravir (DTG) | 65.2%–71.8% | 98.2%–101.7% |

| This compound (DTG-IS) | 71.6%–75.4% | 85.1%–95.0% |

Experimental Workflow Diagram

Caption: Workflow for the analysis of Dolutegravir in human hair.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate means for quantifying Dolutegravir in human hair.[1][2][3] The detailed protocol and validation data demonstrate its suitability for clinical research and therapeutic drug monitoring, aiding in the assessment of long-term adherence to Dolutegravir treatment regimens. The use of a stable isotope-labeled internal standard is critical for minimizing variability and ensuring the reliability of the results.

References

- 1. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for the Quantification of Dolutegravir in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

Application Note: A Robust and Sensitive Method for the Quantification of Dolutegravir in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Introduction